1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16FN5O and its molecular weight is 325.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this specific triazole derivative, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. The specific compound under review has shown promising results in inhibiting various cancer cell lines. For instance:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by disrupting the cell cycle and inhibiting key enzymes involved in DNA replication.
- Efficacy : In vitro studies have shown IC50 values ranging from 1.95 μM to 4.24 μM against thymidylate synthase (TS), a critical enzyme for DNA synthesis . This suggests that the compound may be more effective than standard chemotherapeutics like doxorubicin and 5-fluorouracil.
Antimicrobial Activity
The antimicrobial potential of triazole compounds is well-documented. This specific derivative has been tested against various bacterial strains:
- Inhibition Profiles : It has shown significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating strong antibacterial activity .
Trypanocidal Activity
Another area of interest is the compound's activity against Trypanosoma cruzi, the causative agent of Chagas disease:
- Research Findings : In studies evaluating trypanocidal effects, derivatives similar to this compound exhibited IC50 values as low as 0.21 µM against trypomastigotes, demonstrating potent activity compared to traditional treatments .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications in the chemical structure can significantly influence their efficacy:
- Fluorination : The presence of fluorine in the structure enhances lipophilicity and may improve bioavailability.
- Pyridine Substitution : The pyridine moiety contributes to increased interaction with biological targets, enhancing its pharmacological profile .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Anticancer Efficacy : A study involving various cancer cell lines demonstrated that modifications in the triazole structure led to enhanced cytotoxicity compared to unmodified compounds.
- Antimicrobial Tests : Clinical isolates of S. aureus were treated with varying concentrations of this compound, resulting in a dose-dependent inhibition pattern.
Data Summary Table
Properties
IUPAC Name |
1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c1-11-14(18)7-5-8-15(11)23-12(2)16(21-22-23)17(24)20-10-13-6-3-4-9-19-13/h3-9H,10H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCQBCVIKAQXNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)NCC3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.